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molecular formula C12H12BrNO2 B8279953 Cyclopentan-2-one-1-carboxylic acid-(3-bromophenyl)amide

Cyclopentan-2-one-1-carboxylic acid-(3-bromophenyl)amide

Cat. No. B8279953
M. Wt: 282.13 g/mol
InChI Key: KQURMLVHDHRMAI-UHFFFAOYSA-N
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Patent
US07067667B2

Procedure details

15.2 ml (101 mmol) of 1-morpholino-1-cyclopentene is carefully added in drops to a solution of 20.0 g (101 mmol) of 3-bromophenylisocyanate in 100 ml of chloroform. The batch is refluxed for 15 minutes and concentrated by evaporation in a vacuum. Column chromatography on silica gel with hexane-ethyl acetate yielded 25.0 g (88.6 mmol) of cyclopentan-2-one-1-carboxylic acid-(3-bromophenyl)amide. The latter is mixed with 83 ml of concentrated sulfuric acid and stirred for 30 minutes at 90° C. After cooling to room temperature, the batch is poured onto 600 g of ice, the precipitated solid is suctioned off and recrystallized from ethanol: 17.0 g of product.
Quantity
15.2 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1CCN([C:7]2[CH2:11][CH2:10][CH2:9][CH:8]=2)CC1.[Br:12][C:13]1[CH:14]=[C:15]([N:19]=[C:20]=[O:21])[CH:16]=[CH:17][CH:18]=1.CCCCCC.C(OCC)(=[O:30])C>C(Cl)(Cl)Cl>[Br:12][C:13]1[CH:14]=[C:15]([NH:19][C:20]([CH:7]2[CH2:8][CH2:9][CH2:10][C:11]2=[O:30])=[O:21])[CH:16]=[CH:17][CH:18]=1 |f:2.3|

Inputs

Step One
Name
Quantity
15.2 mL
Type
reactant
Smiles
O1CCN(CC1)C1=CCCC1
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)N=C=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The batch is refluxed for 15 minutes
Duration
15 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation in a vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)NC(=O)C1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 88.6 mmol
AMOUNT: MASS 25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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